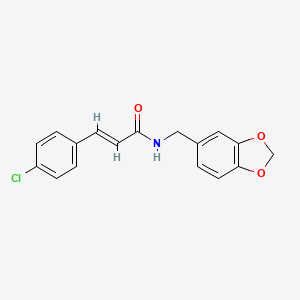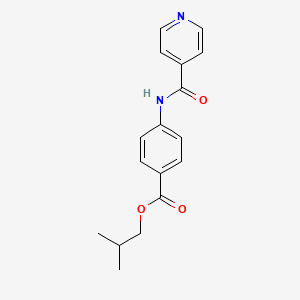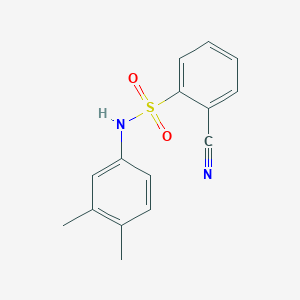![molecular formula C12H11N3O2S B5559887 N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5559887.png)
N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including direct N-amination, cycloaddition reactions, and reactions with various agents to introduce or modify functional groups. For example, 5-Aminofuro[3,2-c]pyridinium tosylates are synthesized via direct N-amination of furo[3,2-c]pyridines with O-(4-methylbenzenesulfonyl)hydroxylamine in dichloromethane, showcasing the type of synthetic pathways that might be involved in the creation of N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide (Bencková & Krutošíková, 1999).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family is often determined using techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry. For instance, the structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was elucidated using these techniques, highlighting the importance of intramolecular hydrogen bonding and the mass fragmentation pattern in understanding the molecular structure (Saeed et al., 2010).
Chemical Reactions and Properties
Compounds in this category undergo various chemical reactions, including cycloaddition, Reissert-Henze reactions, and transformations in acidic or basic media. These reactions not only illustrate the compound's reactivity but also its potential to form new compounds with distinct structures and properties. For example, transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides in acidic media demonstrate the chemical versatility of these molecules (Stroganova et al., 2016).
Applications De Recherche Scientifique
Antiprotozoal Agents
Research has explored derivatives of N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide for their potent antiprotozoal activity. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized from related compounds, showing strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as therapeutic agents against protozoal infections (Ismail et al., 2004).
Chemical Synthesis and Reactivity
The chemistry of pyridine and its derivatives is a vast field with applications in pharmaceuticals and materials science. A significant focus has been on the synthesis and reactivity of compounds featuring the pyridine moiety, including N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide derivatives. These compounds are essential for the development of new materials and drugs, leveraging their structural characteristics for various chemical transformations (Becher, 1975).
Heterocyclic Chemistry
The field of heterocyclic chemistry has also seen the application of N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide derivatives in synthesizing new compounds with potential biological activities. Studies have focused on the synthesis and functionalization of heterocyclic systems, such as thienopyridines and benzothiazoles, which are crucial for developing novel pharmaceuticals and agrochemicals (Aleksandrov et al., 2017).
Polyamide Synthesis
N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide derivatives have been utilized in the synthesis of polyamides containing pyrrole and imidazole amino acids. These polyamides have shown high affinity and specificity for DNA, comparable to naturally occurring DNA binding proteins. This research area is particularly relevant for developing new therapeutic strategies targeting genetic diseases and cancer by regulating gene expression (Wurtz et al., 2001).
Safety and Hazards
As for the safety and hazards of “N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide”, Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, it’s crucial to handle this compound with care and use appropriate safety measures.
Propriétés
IUPAC Name |
N-[(5-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-8-4-5-10(13-7-8)14-12(18)15-11(16)9-3-2-6-17-9/h2-7H,1H3,(H2,13,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPNOTFJOPBISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furoyl)-N'-(5-methyl-2-pyridinyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aR*,8aR*)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5559810.png)
![ethyl 1-allyl-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B5559819.png)
![2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)-1H-benzimidazole](/img/structure/B5559824.png)
![2-(3-phenylpropyl)-8-quinoxalin-2-yl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5559828.png)


![5-[1-(1-benzothien-5-ylcarbonyl)-2-pyrrolidinyl]-3-methylisoxazole](/img/structure/B5559854.png)

![5-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5559864.png)
![2-{2-ethoxy-4-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5559871.png)


